1,5-脱水-3-邻苯甲酰基-4,6-邻亚苄基-2-脱氧-2-(n4-苯甲酰胞苷-1-基)-d-阿卓-己醇

描述

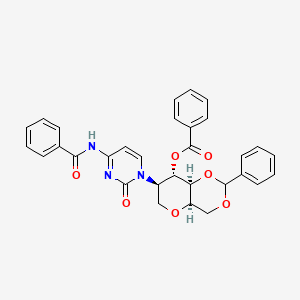

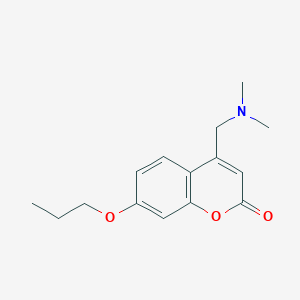

1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(N4-benzoylcytidin-1-yl)-D-altro-hexitol is a complex organic compound with a unique structure. Let’s explore its properties and applications.

Molecular Structure Analysis

The molecular structure of 1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(N4-benzoylcytidin-1-yl)-D-altro-hexitol comprises a hexitol backbone with an anhydro ring at position 1 and a benzylidene group at positions 4 and 6. The N4-benzoylcytidine side chain is attached to the hexitol ring. The arrangement of functional groups significantly influences its biological activity.

Chemical Reactions Analysis

1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(N4-benzoylcytidin-1-yl)-D-altro-hexitol may participate in various chemical reactions. These could include hydrolysis, acylation, and nucleophilic substitutions. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior.

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : Crystalline solid

- Solubility : Soluble in certain organic solvents

- Melting Point : Varies based on the specific derivative

- Chemical Properties :

- Stability : Sensitive to light and moisture

- Reactivity : May undergo hydrolysis under acidic conditions

- UV-Vis Absorption : Exhibits characteristic absorption bands in the UV range

科学研究应用

合成技术和反应性

创新合成方法:Florent 等人 (1977) 关于 2-O-苯甲酰基-3-溴-3,6-二脱氧-α-L-阿洛吡喃糖甲酯的合成和反应性的研究展示了制备结构复杂糖类的方法,这可能是合成您感兴趣的化合物(如本产品)的基础。此类化合物已被用作各种糖类及其衍生物立体选择性合成的中间体,突出了出于科学目的对糖分子进行复杂操作 (Florent, Monneret, & Khuong-Huu Qui, 1977)。

衍生物合成和应用:山口和 Kojima (1977) 关于从修饰糖合成抗生素道诺霉素成分道诺莎明的研究说明了复杂糖衍生物在创建生物活性分子中的应用。这项研究强调了复杂糖修饰的潜在药用应用 (Yamaguchi & Kojima, 1977)。

在药物合成和修饰中的潜在应用

- 药物载体开发:Karakus 等人 (2020) 关于聚(马来酸酐-交替-丙烯酸) 作为羟基脲(一种化疗剂)的药物载体的研究提供了一个示例,说明如何利用复杂的化学修饰来改善药物递送系统。本研究突出了使用化学修饰载体来增强药物活性与安全性概况的更广泛潜力 (Karakus, Kaplan Can, & Yaglıoglu, 2020)。

对核苷类似物和抗病毒研究的贡献

- 核苷类似物合成:Hossain 等人 (1997) 详述的 1,5-脱水-2,3-二脱氧-D-核糖己醇核苷的合成展示了具有潜在抗病毒活性的核苷类似物的创建。这项研究表明了通过操纵糖骨架来开发抗病毒感染的新型治疗剂的持续努力 (Hossain, Rozenski, De Clercq, & Herdewijn, 1997)。

安全和危害

1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(N4-benzoylcytidin-1-yl)-D-altro-hexitol should be handled with care due to its potential toxicity. Researchers should follow appropriate safety protocols, including wearing protective equipment and working in a well-ventilated area.

未来方向

Future research should focus on:

- Elucidating its biological targets and pathways.

- Investigating its potential as an antiviral or anticancer agent.

- Developing more efficient synthetic routes.

- Assessing its pharmacokinetics and pharmacodynamics.

属性

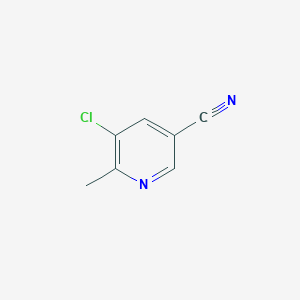

IUPAC Name |

[(4aR,7R,8S,8aR)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O7/c35-28(20-10-4-1-5-11-20)32-25-16-17-34(31(37)33-25)23-18-38-24-19-39-30(22-14-8-3-9-15-22)41-27(24)26(23)40-29(36)21-12-6-2-7-13-21/h1-17,23-24,26-27,30H,18-19H2,(H,32,33,35,37)/t23-,24-,26+,27+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMLUIAPIKBMFB-JZVHLDFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(n4-benzoylcytidin-1-yl)-d-altro-hexitol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)

![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)

![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)

![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)